molecular formula C16H22N2O5S B7503967 [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate

Cat. No.: B7503967
M. Wt: 354.4 g/mol
InChI Key: NKWAKBIKBAOMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate, also known as DS-1040, is a small molecule drug that has shown promise in the treatment of thrombotic disorders. This compound has a unique mechanism of action that allows it to inhibit the activity of plasma kallikrein, a key enzyme involved in the coagulation cascade.

Mechanism of Action

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate works by inhibiting the activity of plasma kallikrein, which is a key enzyme involved in the coagulation cascade. Plasma kallikrein activates several proteins that are involved in the formation of blood clots, including factor XII and prekallikrein. By inhibiting the activity of plasma kallikrein, this compound prevents the activation of these proteins, which in turn prevents the formation of blood clots.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of plasma kallikrein, with an IC50 value of 0.48 nM. In vivo studies have shown that this compound is effective in preventing thrombus formation in animal models of thrombotic disorders. This compound has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. This compound also has a unique mechanism of action that makes it a promising candidate for the treatment of thrombotic disorders. However, this compound has several limitations for use in laboratory experiments. It is a relatively new drug that has not been extensively studied, and its long-term safety and efficacy have not yet been established. Additionally, this compound is a complex molecule that may require specialized equipment and expertise to synthesize and purify.

Future Directions

There are several future directions for research on [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate. One potential direction is to investigate the long-term safety and efficacy of this compound in clinical trials. Another potential direction is to investigate the use of this compound in combination with other anticoagulant drugs, such as heparin or warfarin, to improve its efficacy. Additionally, further studies are needed to investigate the mechanism of action of this compound and to identify potential biomarkers that can be used to monitor its activity in patients. Finally, research is needed to investigate the use of this compound in the treatment of other thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.

Synthesis Methods

The synthesis of [2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate involves several steps, including the synthesis of the piperidine intermediate, the coupling of the piperidine intermediate with the benzoic acid derivative, and the sulfonation of the resulting compound. The final product is obtained through a series of purification steps, including crystallization and column chromatography. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.

Scientific Research Applications

[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate has been the subject of several scientific studies that have investigated its potential as a treatment for thrombotic disorders. Thrombotic disorders are a group of conditions that are characterized by the formation of blood clots in the circulatory system, which can lead to serious health complications such as stroke and heart attack. This compound has been shown to be effective in inhibiting the activity of plasma kallikrein, which is a key enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots, making this compound a promising candidate for the treatment of thrombotic disorders.

Properties

IUPAC Name

[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl] 4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-11-7-12(2)9-18(8-11)15(19)10-23-16(20)13-3-5-14(6-4-13)24(17,21)22/h3-6,11-12H,7-10H2,1-2H3,(H2,17,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWAKBIKBAOMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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